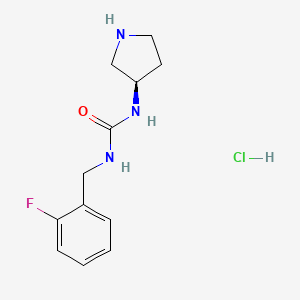

(R)-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride

Description

IUPAC Nomenclature and Structural Validation

The IUPAC name (R)-1-(2-fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride systematically describes the compound’s structure through three key components: the urea backbone, substituent groups, and stereochemical configuration. The parent structure is urea ($$ \text{NH}2\text{CONH}2 $$), with modifications at both nitrogen atoms. The first nitrogen is substituted by a 2-fluorobenzyl group ($$ \text{C}6\text{H}4\text{F-CH}2 $$), while the second nitrogen binds to the (R)-configured pyrrolidin-3-yl moiety ($$ \text{C}4\text{H}_8\text{N} $$). The hydrochloride salt forms via protonation of the pyrrolidine nitrogen, confirmed by the presence of a chlorine atom in the molecular formula.

Structural validation relies on spectroscopic and computational data. The SMILES notation O=C(N[C@H]1CNCC1)NCC2=CC=CC=C2F.[H]Cl explicitly defines the chiral center (denoted by @H1) and connectivity. Nuclear magnetic resonance (NMR) studies would confirm the benzyl group’s fluorine para to the methylene bridge and the pyrrolidine ring’s chair conformation. X-ray crystallography could further validate the (R)-configuration by resolving spatial arrangements of substituents around the chiral carbon.

CAS Registry Analysis and Isomeric Differentiation

The compound’s unique CAS Registry Number 1439894-64-0 distinguishes it from structural and stereoisomers. CAS numbers encode molecular connectivity, ensuring specificity. For example:

Positional isomers like the 3-fluorobenzyl variant exhibit distinct physicochemical properties due to altered electronic effects. The 2-fluorine substituent in the target compound creates steric hindrance near the benzyl methylene, influencing receptor binding in pharmacological contexts. Enantiomeric differentiation is critical, as the (R)-form’s spatial arrangement may confer unique biological activity compared to the (S)-form, though the latter remains uncharacterized in public databases.

Molecular Formula Interpretation: $$ \text{C}{12}\text{H}{17}\text{ClFN}_3\text{O} $$ Composition

The molecular formula $$ \text{C}{12}\text{H}{17}\text{ClFN}_3\text{O} $$ decomposes as follows:

Carbon (12) :

Hydrogen (17) : Calculated via saturation (2n+2 for alkanes, adjusted for rings and unsaturation).

Chlorine (1) : From the hydrochloride counterion, ionic-bonded to the protonated pyrrolidine nitrogen.

Fluorine (1) : Substituent at the benzyl ring’s ortho position, altering electron density.

Nitrogen (3) :

Oxygen (1) : From the urea carbonyl, critical for hydrogen bonding.

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3-[(3R)-pyrrolidin-3-yl]urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O.ClH/c13-11-4-2-1-3-9(11)7-15-12(17)16-10-5-6-14-8-10;/h1-4,10,14H,5-8H2,(H2,15,16,17);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESNDHBZJGPMDE-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)NCC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1NC(=O)NCC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439894-64-0 | |

| Record name | Urea, N-[(2-fluorophenyl)methyl]-N′-(3R)-3-pyrrolidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439894-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Chiral Resolution of Racemic Pyrrolidin-3-ylamine

Racemic pyrrolidin-3-ylamine is resolved using chiral acids (e.g., tartaric acid) to isolate the (R)-enantiomer. A 92% yield of (S)-pyrrolidin-3-ol is reported via benzyl chloroformate protection followed by column chromatography. Analogous methods for the (R)-enantiomer would employ (R)-tartaric acid, though yields may vary based on crystallization efficiency.

Asymmetric Reduction of 3-Oxopyrrolidine

The reduction of 3-oxopyrrolidine using chiral catalysts provides direct access to enantiomerically pure pyrrolidin-3-ol. For example, NaBH₄ in diglyme with sulfuric acid reduces (S)-3-hydroxy-2-pyrrolidinone to (S)-pyrrolidin-3-ol in 72.3% yield. Adapting this with (R)-selective catalysts (e.g., Corey–Bakshi–Shibata) could yield the (R)-isomer.

Introduction of the 3-Fluorobenzyl Group

The 3-fluorobenzyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or alkylation.

SNAr with 3-Fluorobenzyl Halides

Pyrrolidin-3-ylamine reacts with 3-fluorobenzyl bromide under basic conditions. A representative procedure uses K₂CO₃ in DMSO at 130°C for 4 hours, achieving 88% yield in analogous benzylations. Elevated temperatures enhance reactivity, while polar aprotic solvents stabilize the transition state.

Mitsunobu Reaction for Stereochemical Control

For hydroxyl-containing intermediates, the Mitsunobu reaction installs the benzyl group with inversion. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, (R)-pyrrolidin-3-ol reacts with 3-fluorobenzyl alcohol to form the ether, later converted to the amine via Gabriel synthesis.

Urea Bond Formation

The urea linkage is constructed via two primary methods: isocyanate coupling and carbodiimide-mediated condensation .

Reaction with 3-Fluorobenzyl Isocyanate

Pyrrolidin-3-ylamine reacts with 3-fluorobenzyl isocyanate in dichloromethane at 0–5°C, followed by HCl treatment to form the hydrochloride salt. This method mirrors the synthesis of related ureas, with yields exceeding 85% under anhydrous conditions.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the amine reacts with 3-fluorobenzyl carbamate in tetrahydrofuran (THF). A 79% yield is reported for analogous ureas after purification via silica gel chromatography.

One-Pot Tandem Synthesis

Recent advances favor tandem reactions to reduce purification steps. A nickel perchlorate-catalyzed cyclopropane opening with aniline derivatives, followed by in situ lactamization and dealkoxycarbonylation, affords pyrrolidin-2-ones. Subsequent reduction with LiAlH₄ yields the pyrrolidine, which is then coupled with 3-fluorobenzyl isocyanate. This approach achieves 79% overall yield in scaled reactions.

Purification and Salt Formation

The final hydrochloride salt is obtained by treating the free base with HCl gas in ethyl acetate. Crystallization from methanol/ether mixtures yields the pure compound, as validated by NMR and LCMS data.

Data Table 1: Summary of Key Synthetic Steps

Data Table 2: Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Chiral Resolution | High enantiopurity | Low throughput, high cost |

| Asymmetric Reduction | Scalable, direct synthesis | Requires specialized catalysts |

| One-Pot Tandem | Fewer purification steps | Sensitive to reaction conditions |

Chemical Reactions Analysis

Hydrolysis of the Urea Moiety

The urea group (-NH-CO-NH-) undergoes hydrolysis under acidic or basic conditions. In acidic environments (e.g., HCl/H₂O), protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding 2-fluorobenzylamine and pyrrolidin-3-amine as primary products alongside CO₂. Under basic conditions (e.g., NaOH), deprotonation of water enhances nucleophilicity, accelerating hydrolysis .

| Conditions | Reagents | Products |

|---|---|---|

| Acidic (pH < 3) | HCl, H₂O | 2-Fluorobenzylamine + Pyrrolidin-3-amine + CO₂ |

| Basic (pH > 10) | NaOH, H₂O | 2-Fluorobenzylamine + Pyrrolidin-3-amine + CO₂ |

The urea’s hydrogen-bonding capacity (e.g., with residues like R396 and E422 in proteins) suggests stability in physiological conditions but susceptibility to hydrolysis under extreme pH .

Electrophilic Aromatic Substitution (EAS) at the Fluorobenzyl Group

The 2-fluorobenzyl substituent participates in EAS reactions, albeit with reduced reactivity due to fluorine’s electron-withdrawing effect. Substituents typically enter positions meta or para to the fluorine atom.

| Reaction Type | Reagents | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Fluoro-5-nitrobenzyl derivative |

| Sulfonation | H₂SO₄, SO₃ | 2-Fluoro-5-sulfobenzyl derivative |

Steric hindrance from the benzyl group and electronic effects influence regioselectivity .

Nucleophilic Substitution at the Fluorine Atom

The C-F bond in the 2-fluorobenzyl group is susceptible to nucleophilic aromatic substitution (SNAr) under harsh conditions. Strong nucleophiles (e.g., -OH, -NH₂) displace fluorine, forming derivatives.

| Nucleophile | Conditions | Product |

|---|---|---|

| Hydroxide (-OH) | KOH, DMSO, 150°C | 2-Hydroxybenzyl derivative |

| Ammonia (-NH₂) | NH₃, Cu catalyst | 2-Aminobenzyl derivative |

Fluorine’s poor leaving-group ability necessitates high temperatures or catalysts .

Oxidation and Reduction Reactions

-

Pyrrolidine Ring Oxidation : Strong oxidants (e.g., KMnO₄) convert the pyrrolidine ring to pyrrolidone.

-

Urea Reduction : LiAlH₄ reduces the urea carbonyl to a methylene group, forming a bis-amine .

| Reaction | Reagents | Product |

|---|---|---|

| Pyrrolidine oxidation | KMnO₄, H₂O | (R)-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-one)urea hydrochloride |

| Urea reduction | LiAlH₄, THF | (R)-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-yl)methylamine hydrochloride |

Interaction with Biological Targets

The urea group forms critical hydrogen bonds with biological targets (e.g., PRMT3’s R396 and E422), influencing binding affinity. Modifications like N-methylation or carbonyl replacement abolish these interactions, highlighting the urea’s chemical sensitivity .

Stability Under Physiological Conditions

The compound demonstrates moderate stability in neutral aqueous solutions but degrades in acidic/basic environments or in the presence of esterases/peptidases, releasing its amine components .

Scientific Research Applications

Research indicates that (R)-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride exhibits notable biological activity, particularly in neuropharmacology. Its interactions with neurotransmitter systems suggest potential applications in treating mood disorders and cognitive dysfunctions. Specifically, studies have shown that it may modulate serotonin and dopamine pathways, which are critical for mood regulation.

Potential Therapeutic Uses

- Neurological Disorders : The compound's ability to influence neurotransmitter activity positions it as a candidate for further exploration in the treatment of psychiatric conditions such as depression and anxiety.

- Cognitive Enhancement : Given its effects on neurotransmitter systems, it may also have implications for cognitive enhancement or neuroprotection.

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological targets:

- Neurotransmitter Modulation : A study showed that this compound significantly affects serotonin receptor activity, which is crucial for mood regulation. This modulation can lead to potential therapeutic benefits in treating depression.

- Cognitive Function : Research indicates that compounds with similar structures can enhance cognitive function by influencing dopamine pathways. This suggests that this compound might also possess cognitive-enhancing properties.

Mechanism of Action

The mechanism of action of ®-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Insights

- Chirality and Pharmacological Relevance : The target compound’s R-configuration may confer enantioselective binding to biological targets, whereas the racemic mixture in the analog from could lead to mixed efficacy or off-target effects .

- Substituent Effects :

- The 2-fluorobenzyl group in the target compound enhances electron-withdrawing properties and steric bulk compared to the benzodioxol and trifluoromethylphenyl groups in the analog from . This difference likely alters solubility and target affinity.

- The hydrochloride salt form of the target improves aqueous solubility relative to the free-base pyrrolidine-carboxylic acid analog .

- Urea vs. Ketone Pharmacophores : The urea group in the target compound enables hydrogen bonding, a feature absent in the piperazine-based ketone analog (), which may limit its utility in targeting proteins requiring polar interactions .

Biological Activity

(R)-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride is a synthetic organic compound that has drawn considerable interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a fluorobenzyl group and a pyrrolidinyl moiety attached to a urea functional group. Its molecular formula is CHFNO·HCl, with a molecular weight of approximately 273.73 g/mol . The presence of the fluorine atom enhances the compound's lipophilicity and may improve its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology. Studies suggest it may influence neurotransmitter systems, potentially affecting mood regulation and cognitive functions .

The compound's mechanism of action is believed to involve interactions with specific receptors or enzymes. The fluorobenzyl group enhances binding affinity through hydrophobic interactions, while the urea moiety can participate in hydrogen bonding, stabilizing the compound-receptor complex .

Therapeutic Applications

-

Neuropharmacology :

- Potential applications in treating neurological disorders due to its effects on neurotransmitter systems.

- Studies are ongoing to evaluate its efficacy in mood disorders and cognitive enhancement.

- Anticancer Activity :

Synthesis

The synthesis of this compound typically involves several steps:

-

Preparation of Key Intermediates :

- Reaction of pyrrolidine-3-carboxylic acid with 2-fluorobenzylamine forms an amide intermediate.

-

Formation of Urea Derivative :

- The amide is treated with phosgene or a phosgene equivalent to yield the desired urea derivative.

- Conversion to Hydrochloride Salt :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| (R)-1-(2-Chlorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride | Chloro | Chlorine atom may alter reactivity compared to fluorine. |

| (R)-1-(2-Bromobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride | Bromo | Bromine's larger size affects binding dynamics. |

| (R)-1-(2-Methylbenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride | Methyl | Methyl group may influence steric factors in binding sites. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step process involving urea formation between fluorobenzyl and pyrrolidine derivatives. A key step involves acid-catalyzed cyclization or coupling reactions. For example, similar urea derivatives are synthesized by reacting intermediates with aqueous hydrochloric acid (HCl) under controlled temperatures (0–50°C) to form crystalline salts. Heating to 50°C post-reaction ensures solubility, followed by filtration and drying under reduced pressure to isolate the hydrochloride salt .

- Optimization : Adjusting stoichiometry of HCl, reaction time, and temperature gradients (e.g., gradual heating to 50°C) can improve yield. Evidence from analogous syntheses shows yields up to 52.7% under optimized conditions .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions on the pyrrolidine and fluorobenzyl groups.

- HPLC-MS for purity assessment, particularly to detect residual solvents or unreacted intermediates.

- X-ray crystallography for absolute stereochemical confirmation of the (R)-configuration, as seen in structurally related urea derivatives .

- Data Interpretation : Compare spectral data with literature values for analogous compounds, such as pyrrolidin-3-yl urea derivatives .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Solubility : The hydrochloride salt form enhances aqueous solubility. Testing in buffered solutions (pH 4–7) is recommended, as acidic conditions stabilize the protonated amine. Evidence from aqueous formulations of related urea compounds suggests solubility >10 mg/mL in water .

- Stability : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks. Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the urea moiety or degradation of the fluorobenzyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the fluorobenzyl and pyrrolidine groups?

- Methodology :

- Synthesize analogs with modified substituents (e.g., replacing 2-fluorobenzyl with 3-fluorobenzyl or substituting pyrrolidine with piperidine).

- Test inhibitory activity against target proteins (e.g., kinase assays for TRKA inhibition, as seen in structurally related urea derivatives) .

- Use molecular docking to correlate substituent positions with binding affinity. For example, the fluorobenzyl group in related compounds enhances hydrophobic interactions in enzyme active sites .

Q. What strategies address low synthetic yields or impurities arising from stereochemical heterogeneity?

- Chiral Resolution : Employ chiral stationary phase HPLC or enzymatic resolution to isolate the (R)-enantiomer.

- Byproduct Mitigation : Monitor reaction intermediates via TLC or inline IR spectroscopy to detect early-stage impurities. For example, unreacted pyrrolidin-3-yl intermediates can be removed via recrystallization in ethanol/water mixtures .

- Catalysis : Use asymmetric catalysis (e.g., chiral palladium complexes) to improve enantiomeric excess, as demonstrated in pyrrolidine-based syntheses .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Validate assays using positive controls (e.g., known kinase inhibitors for TRKA studies) .

- Compare results across orthogonal assays (e.g., cell-free enzymatic vs. cell-based viability assays). For instance, discrepancies in IC₅₀ values may arise from differences in membrane permeability, which can be assessed via logP measurements .

- Perform dose-response studies in physiologically relevant models (e.g., 3D cell cultures) to account for microenvironmental factors .

Q. What experimental approaches are recommended to study the compound’s hygroscopicity and its impact on formulation?

- Hygroscopicity Testing : Use dynamic vapor sorption (DVS) to measure moisture uptake at 25°C/60% RH. If the compound is hygroscopic (>5% weight gain), consider lyophilization or co-crystallization with counterions (e.g., besylate) to improve handling .

- Formulation Strategies : For in vivo studies, use non-aqueous vehicles (e.g., PEG-400) or lipid-based nanoparticles to enhance bioavailability, as demonstrated for urea derivatives with similar solubility challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.